Methyl 5-(trimethylsilyl)pent-2-EN-4-ynoate
Overview
Description
Methyl 5-(trimethylsilyl)pent-2-en-4-ynoate is an organic compound with the molecular formula C9H14O2Si. It is a derivative of pent-2-en-4-ynoate, featuring a trimethylsilyl group attached to the pentyl chain. This compound is of interest in organic synthesis due to its unique structure, which combines an ester functional group with a conjugated enyne system.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-(trimethylsilyl)pent-2-en-4-ynoate typically involves the reaction of a suitable alkyne with a trimethylsilyl-protected enol ether. One common method includes the use of a palladium-catalyzed coupling reaction, where the alkyne is coupled with a vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from room temperature to moderate heating.
Industrial Production Methods: Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of high-purity starting materials and stringent control of reaction parameters are crucial to ensure the consistency and quality of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or osmium tetroxide, to form corresponding diols or carboxylic acids.
Reduction: Reduction of the compound can be achieved using hydrogenation catalysts like palladium on carbon, leading to the formation of saturated esters.
Substitution: The trimethylsilyl group can be selectively removed under acidic or basic conditions, allowing for further functionalization of the molecule.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, osmium tetroxide, and other oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Acidic or basic conditions for desilylation.
Major Products:
Oxidation: Diols, carboxylic acids.
Reduction: Saturated esters.
Substitution: Desilylated enyne derivatives.
Scientific Research Applications
Methyl 5-(trimethylsilyl)pent-2-en-4-ynoate is utilized in various scientific research applications, including:
Organic Synthesis: As a building block for the synthesis of complex organic molecules.
Medicinal Chemistry: Potential intermediate in the synthesis of pharmacologically active compounds.
Material Science: Used in the development of novel materials with unique electronic and optical properties.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of Methyl 5-(trimethylsilyl)pent-2-en-4-ynoate involves its ability to participate in various chemical reactions due to the presence of the conjugated enyne system and the ester functional group. The trimethylsilyl group provides stability and can be selectively removed to expose reactive sites for further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
Methyl 5-(trimethylsilyl)pent-2-en-4-ynoate can be compared with other similar compounds, such as:
Methyl 5-(trimethylsilyl)pent-2,4-diynoate: A compound with a similar structure but featuring a diacetylene system.
Methyl 5-(trimethylsilyl)pent-2-en-4-yn-1-ol: A related compound with a hydroxyl group instead of an ester.
Methyl 5-(trimethylsilyl)pent-2-en-4-yn-1-amine: A compound with an amine group, offering different reactivity and applications.
The uniqueness of this compound lies in its combination of the ester functional group with the conjugated enyne system, providing a versatile platform for various chemical transformations and applications.
Properties
IUPAC Name |
methyl (E)-5-trimethylsilylpent-2-en-4-ynoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2Si/c1-11-9(10)7-5-6-8-12(2,3)4/h5,7H,1-4H3/b7-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUZDYTKABKPVNB-FNORWQNLSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C=CC#C[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C=C/C#C[Si](C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2Si | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.